molecular formula C14H20N2 B2616684 (3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine CAS No. 236406-57-8

(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine

Katalognummer: B2616684
CAS-Nummer: 236406-57-8
Molekulargewicht: 216.328
InChI-Schlüssel: DUZSGEYBDJCPRP-ZIAGYGMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aR,7aS)-5-Benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine core. The benzyl substituent at position 5 enhances lipophilicity and modulates steric and electronic properties, making it valuable in medicinal chemistry as a scaffold for drug discovery. This compound is structurally related to several analogs with substitutions at positions 3a, 5, and 7a, which influence physicochemical and biological behaviors .

Eigenschaften

IUPAC Name

(3aR,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZSGEYBDJCPRP-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1CNC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]2[C@H]1CNC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[3,4-c]pyridine core.

    Hydrogenation: The intermediate is then subjected to hydrogenation under specific conditions to reduce the double bonds and form the octahydro derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed amination is a key method for introducing aromatic substituents. For example:

Reagents Conditions Yield Reference
1-bromo-2-(trifluoromethyl)benzene + (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylatePalladium catalyst, Boc-deprotection (HCl), ester hydrolysis (LiOH·H₂O)Good yield
(7-bromo-4-chloro-benzo thieno[3,2-d]pyrimidin-2-yl)-phosphoramidic acid + Boc-protected octahydropyrrolo[3,4-b]pyridineEtOH, pyridine, 75°C for 2 h20%

Mechanism : These reactions utilize palladium catalysts to couple aromatic bromides with amine-containing bicyclic systems, enabling the formation of complex heterocycles. Boc-deprotection and hydrolysis steps are often required to liberate functional groups .

Hydrogenation Reactions

Hydrogenation is employed to modify substituents or reduce unsaturated bonds:

Reagents Conditions Yield Reference
6-benzyl-1-t-butoxycarbonyloctahydropyrrolo[3,4-b]pyridine + Pd/C catalystPressurized H₂ (4 kg/cm²), ethanol, 1.5 hN/A

Mechanism : Catalytic hydrogenation under high pressure is used to reduce substituents (e.g., benzyl groups) while preserving the bicyclic core .

Deprotection and Functionalization

Boc (tert-butoxycarbonyl) deprotection is a common step to expose reactive amine groups:

Reagents Conditions Yield Reference
Boc-protected octahydropyrrolo[3,4-b]pyridineHCl (12 N), 75°C for 1 hN/A
tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylateHCl-mediated Boc removalN/A

Mechanism : Acidic conditions (e.g., HCl) efficiently remove Boc groups, enabling subsequent coupling or functionalization .

Coupling with Heterocyclic Systems

Reactions involving coupling with other heterocycles or quinoline derivatives are documented:

Reagents Conditions Yield Reference
N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine + Boc-protected octahydropyrrolo[3,4-b]pyridineDMF, 80°C for 7 h45%

Mechanism : These reactions use polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic attacks, forming complex bioactive molecules .

Stability and Functional Group Transformations

The compound’s stability under microsomal conditions and functional group transformations (e.g., ester hydrolysis) are critical for drug development:

Reaction Type Conditions Outcome Reference
Ester hydrolysisLiOH·H₂O, acidificationFormation of carboxylic acid
Microsomal stability testingIncubation with HLM (human liver microsomes)100% stability over 30 min

Mechanism : Hydrolytic enzymes or alkaline conditions convert esters to carboxylic acids, while microsomal stability studies ensure pharmacokinetic suitability .

Key Findings and Implications

  • Reaction Control : Conditions like temperature, solvent choice, and catalyst selection critically influence reaction yields and purity .

  • Functional Group Sensitivity : The bicyclic core’s stereochemistry and substituents (e.g., benzyl, trifluoromethyl) require tailored reaction conditions to avoid degradation .

  • Drug Development Applications : The compound’s stability and reactivity profile make it suitable for therapeutic targeting, particularly in RBP4 antagonism and quinoline-based drug design .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of octahydropyrrolo compounds exhibit a broad spectrum of biological activities:

  • Anticonvulsant Activity : Compounds similar to (3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine have shown efficacy in reducing seizure activity in animal models. This is attributed to their ability to modulate neurotransmitter systems .
  • Anticancer Properties : Studies have highlighted the potential of pyrrolidine derivatives in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various pathways .
  • Anti-inflammatory Effects : Compounds within this class have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

  • Neurological Disorders : Due to its anticonvulsant properties, this compound may be explored for treating epilepsy and other seizure-related disorders.
  • Cancer Treatment : Given its anticancer potential, it could serve as a lead compound for developing new anticancer agents targeting specific cancer types.
  • Pain Management : The analgesic properties suggest its use in pain management therapies.

Case Studies

Several studies have investigated the pharmacological profiles of pyrrolidine derivatives:

  • In one study published by the Chemical Society of Ethiopia , a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their anticonvulsant activity using animal models. The results indicated significant reductions in seizure frequency compared to control groups.
  • Another research article focused on the anticancer activity of similar compounds demonstrated that these derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Wirkmechanismus

The mechanism of action of (3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key analogs and their structural distinctions:

Compound Name Substituents Stereochemistry Key Properties Reference
(3aR,7aS)-5-Benzyl-octahydropyrrolo[3,4-c]pyridine Benzyl at C5 3aR,7aS High lipophilicity; chiral backbone -
(3aS,7aR)-5-Methyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride Methyl at C5 3aS,7aR Water-soluble (dihydrochloride salt); CAS 1369144-28-4
rac-5-tert-Butyl-7a-methyl-octahydropyrrolo[3,4-c]pyridine tert-Butyl at C5, methyl at C7a Racemic (3aR/3aS,7aR/7aS) Increased steric bulk; fluorinated derivative available
(3aS,7aS)-5-Trifluorophenylpropanoyl-octahydropyrrolo[3,4-c]pyridine Trifluoro-methoxy-phenylpropanoyl at C5 3aS,7aS Enhanced electrophilicity; used in asymmetric synthesis
tert-Butyl (3aR,7aR)-1-oxo-hexahydrofuro[3,4-c]pyridine-5-carboxylate Boc-protected, furo-fused 3aR,7aR Oxo group at C1; furo ring modifies rigidity

Physicochemical Properties

  • Lipophilicity : The benzyl substituent in the target compound increases logP compared to methyl () or tert-butyl () analogs, suggesting improved membrane permeability .
  • Solubility : Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases, critical for formulation .
  • Stereochemical Impact : Enantiomers like (3aR,7aS) and (3aS,7aR) show distinct optical rotations (e.g., [α]₂²D = +10° vs. -13.5° in ), influencing receptor binding .

Research Findings and Trends

  • Steric Effects : tert-Butyl and benzyl groups () hinder enzymatic degradation but may reduce target engagement due to bulk .
  • Electronic Effects : Fluorinated derivatives () enhance metabolic stability and binding affinity in hydrophobic pockets .
  • Salt Forms : Dihydrochloride salts () improve bioavailability, a strategy applicable to the target compound if ionizable groups are present .

Biologische Aktivität

(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.

  • Molecular Formula : C₁₄H₁₈N₂
  • Molecular Weight : 216.328 g/mol
  • CAS Number : 186203-32-7

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-cancer properties. Research indicates that it may exert significant cytotoxic effects against various cancer cell lines.

The compound appears to influence cellular processes through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound exhibits anti-proliferative effects on cancer cell lines such as HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer) with IC₅₀ values ranging from 120 nM to 350 nM depending on the structural modifications of the analogues used in testing .
  • Disruption of Lipid Metabolism : The compound has been linked to alterations in lipid metabolism within cancer cells. It has been suggested that it may induce a metabolic shift from lipid to glucose utilization in tumor cells .

Study 1: Anti-Proliferative Activity

A recent study evaluated the anti-proliferative activity of several derivatives of pyrrole compounds including this compound. The results indicated that compounds exhibiting modifications at the benzyl position significantly improved efficacy against HCT116 and MDA-MB-231 cell lines.

CompoundIC₅₀ (nM)Cell Line
5i120HCT116
5h200MDA-MB-231
5j350HCT116

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by this compound. It was observed that treatment with this compound led to morphological changes in treated cells similar to those seen with phosphoinositide phospholipase C (PI-PLC) knockdown . This suggests that the compound may act as a PI-PLC inhibitor.

Q & A

Basic: What synthetic strategies are effective for preparing (3Ar,7aS)-5-benzyl-pyrrolo[3,4-c]pyridine derivatives?

Methodological Answer:
Key synthetic routes include:

  • Palladium-catalyzed cross-coupling : For introducing aryl/benzyl groups at the 5-position, Suzuki-Miyaura coupling with benzyl boronic acids under conditions like Pd(PPh₃)₄, K₂CO₃, and toluene/ethanol (3:1) at 105°C (e.g., as used for 3,5-disubstituted pyrrolo[2,3-b]pyridines) .
  • Oxidative functionalization : MnO₂ in THF for oxidizing prochiral alcohols to ketones (e.g., conversion of 12 to 13 in ) .
  • Protection/deprotection : Use of tosyl (Ts) groups for nitrogen protection, removable via hydrolysis with KOH in ethanol .

Example Reaction Table (Hypothetical Data):

StepReaction TypeReagents/ConditionsYield (%)Reference
1Suzuki couplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH64
2OxidationMnO₂, THF, rt49
3DeprotectionKOH, EtOH, 80°C76

Advanced: How can enantioselective synthesis of this bicyclic scaffold be optimized?

Methodological Answer:
Enantioselectivity challenges arise from the fused pyrrolo-pyridine system. Strategies include:

  • Chiral resolution : Use of chiral auxiliaries (e.g., tert-butyl carboxylate derivatives, as in ) to separate diastereomers via crystallization .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps to control stereochemistry at the 3a/7a positions.
  • Computational modeling : DFT studies to predict transition states and optimize reaction conditions for stereochemical control.

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to resolve diastereotopic protons and verify benzyl group substitution (e.g., aromatic protons at δ 7.2–7.4 ppm, bridgehead carbons at ~50–60 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₁N₂ requires m/z 265.1705).
  • Chiral HPLC : To assess enantiopurity using columns like Chiralpak IA/IB .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Variability in assay conditions : Standardize kinase inhibition assays (e.g., ATP concentration, pH) to compare results (as in DYRK1A studies for similar compounds) .
  • Solubility differences : Use DMSO stock solutions with consistent concentrations (<0.1% v/v) to avoid aggregation artifacts.
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .

Basic: What are the key reactivity patterns of the pyrrolo[3,4-c]pyridine core?

Methodological Answer:

  • Electrophilic substitution : The pyridine ring undergoes nitration/sulfonation at electron-deficient positions.
  • Nucleophilic addition : The bridgehead nitrogen (position 1) reacts with alkyl halides for functionalization (e.g., benzylation via NaH/TsCl in THF) .
  • Redox reactions : MnO₂ oxidizes secondary alcohols to ketones without disrupting the bicyclic framework .

Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied substituents at positions 3, 5, and 7 (e.g., methoxy, halogens) to map binding interactions (as in ) .
  • Molecular docking : Use X-ray crystal structures of kinase domains (e.g., PDB: 4AZA) to predict binding modes and prioritize synthetic targets.
  • In vitro profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends.

Advanced: What environmental fate studies are applicable to this compound?

Methodological Answer:

  • Degradation pathways : Simulate hydrolytic/photolytic degradation (e.g., pH 4–9 buffers, UV light) to identify breakdown products .
  • Bioaccumulation potential : Calculate logP (e.g., using ChemAxon) and compare to EPA guidelines; experimental logP for analogs is ~2.1–2.5 .
  • Ecototoxicity : Use Daphnia magna or algae growth inhibition assays to assess acute/chronic toxicity .

Basic: How to troubleshoot low yields in the final cyclization step?

Methodological Answer:

  • Optimize temperature : Gradual heating (e.g., 80°C to reflux) to avoid side reactions.
  • Catalyst screening : Test alternative Pd sources (e.g., Pd(OAc)₂ with SPhos ligand) for improved turnover.
  • Purification : Use silica gel chromatography with gradient elution (e.g., CH₂Cl₂ → CH₂Cl₂/MeOH 95:5) .

Advanced: What computational methods predict metabolic liabilities?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME or ADMETlab2.0 to identify vulnerable sites (e.g., benzylic positions for CYP450 oxidation).
  • MD simulations : Study binding to CYP3A4/2D6 isoforms to predict major metabolites.
  • Fragment-based design : Replace metabolically labile groups (e.g., benzyl → cyclopropyl) while maintaining activity .

Basic: How to validate stereochemical assignments in this bicyclic system?

Methodological Answer:

  • NOESY NMR : Detect through-space correlations between bridgehead protons and substituents.
  • X-ray crystallography : Resolve absolute configuration (e.g., as in tert-butyl carboxylate derivatives) .
  • Optical rotation : Compare experimental [α]D values to literature data for related enantiomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.